molecular formula C16H26N2O5 B15187648 1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate CAS No. 75199-25-6

1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate

Cat. No.: B15187648
CAS No.: 75199-25-6
M. Wt: 326.39 g/mol
InChI Key: JMQZUMIBZYLLQF-UHFFFAOYSA-N
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Description

1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate is a compound that combines the properties of an isocyanate and an acrylate. This compound is known for its versatility in various chemical reactions and its applications in different fields such as polymer chemistry, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diisocyanato-2,2,4-trimethylhexane typically involves the reaction of 2,2,4-trimethylhexane-1,6-diamine with phosgene to produce the diisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The 2-hydroxyethyl prop-2-enoate component can be synthesized through the esterification of acrylic acid with ethylene glycol.

Industrial Production Methods

Industrial production of 1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The isocyanate groups can undergo substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like amines and alcohols are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with modified functional groups.

    Substitution: Urethane and urea derivatives formed from reactions with alcohols and amines, respectively.

Scientific Research Applications

1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems and the formulation of medical adhesives.

    Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate involves the reactivity of the isocyanate and acrylate groups. The isocyanate groups can react with nucleophiles to form urethane and urea linkages, while the acrylate group can undergo polymerization reactions. These reactions enable the compound to form cross-linked networks and polymers with desirable mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.

    Isophorone diisocyanate: Known for its use in high-performance coatings.

    4,4’-Methylenebis(cyclohexyl isocyanate): Used in the synthesis of elastomers and coatings.

Uniqueness

1,6-Diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate is unique due to its combination of isocyanate and acrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in polymer chemistry, coatings, and adhesives.

Properties

CAS No.

75199-25-6

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

IUPAC Name

1,6-diisocyanato-2,2,4-trimethylhexane;2-hydroxyethyl prop-2-enoate

InChI

InChI=1S/C11H18N2O2.C5H8O3/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15;1-2-5(7)8-4-3-6/h10H,4-7H2,1-3H3;2,6H,1,3-4H2

InChI Key

JMQZUMIBZYLLQF-UHFFFAOYSA-N

Canonical SMILES

CC(CCN=C=O)CC(C)(C)CN=C=O.C=CC(=O)OCCO

Related CAS

75199-25-6

Origin of Product

United States

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